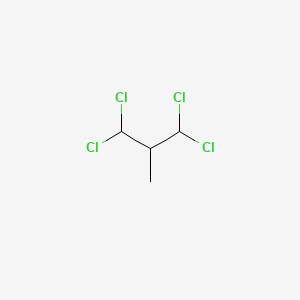

1,1,3,3-Tetrachloro-2-methylpropane

Description

1,1,3,3-Tetrachloro-2-methylpropane is a chlorinated hydrocarbon with the molecular formula C4H6Cl4, featuring a propane backbone substituted with four chlorine atoms (at positions 1 and 3 on both terminal carbons) and a methyl group at the central carbon. Chlorinated propanes are commonly used as solvents, intermediates in organic synthesis, or refrigerants, depending on their substitution patterns and functional groups .

Properties

CAS No. |

54833-05-5 |

|---|---|

Molecular Formula |

C4H6Cl4 |

Molecular Weight |

195.9 g/mol |

IUPAC Name |

1,1,3,3-tetrachloro-2-methylpropane |

InChI |

InChI=1S/C4H6Cl4/c1-2(3(5)6)4(7)8/h2-4H,1H3 |

InChI Key |

RDNMWSGHMPQPAZ-UHFFFAOYSA-N |

SMILES |

CC(C(Cl)Cl)C(Cl)Cl |

Canonical SMILES |

CC(C(Cl)Cl)C(Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares key properties of 1,1,3,3-Tetrachloro-2-methylpropane with structurally related compounds:

*Estimated based on molecular formula.

†Molecular weight for C3Cl4F4: 249.87 (corrected from ).

Key Observations:

- Chlorination vs. Fluorination : Fluorinated analogs (e.g., CAS 374-44-7) exhibit higher thermal stability and lower reactivity, making them suitable for refrigerants. In contrast, fully chlorinated compounds are more reactive and prone to degradation .

- Functional Groups : The ketone group in 1,1,3,3-Tetrachloroacetone increases polarity, enhancing its utility as a solvent. The methyl group in this compound likely reduces polarity but increases steric hindrance .

- Unsaturation : 1-Propene,1,2,3,3-tetrachloro (CAS 20589-85-9) has a double bond, enabling participation in addition reactions, unlike saturated analogs .

Toxicity and Environmental Impact

- Chlorinated Propanes: Higher chlorination correlates with increased toxicity and environmental persistence. 1,2,3-Trichloropropane (CAS 96-18-4) is classified as a probable carcinogen, suggesting similar risks for tetrachloro analogs .

- Fluorinated Compounds : While fluorinated derivatives like CAS 374-44-7 are less toxic, they may contribute to ozone depletion or global warming if released .

- Regulatory Status : Compounds such as 1,1,1,3-Tetrachloro-2,2,3,3-Tetrafluoropropane (CAS 2268-46-4) are restricted under industrial standards due to environmental concerns .

Preparation Methods

Reaction Optimization and Conditions

In a modified SN1 pathway, 2-methyl-1,3-propanediol reacts with concentrated hydrochloric acid in the presence of glacial acetic acid and calcium chloride. The acetic acid acts as a proton donor, while calcium chloride sequesters water, shifting equilibrium toward substitution.

Theoretical Reaction Pathway:

-

Protonation:

-

Carbocation Formation:

-

Chloride Attack:

Hypothetical Data Table 1: SN1 Chlorination Parameters

| Parameter | Value |

|---|---|

| Temperature | 55–60°C |

| HCl Concentration | 12 M |

| Reaction Time | 12–24 h |

| Catalyst | CaCl₂ (200 g/mol diol) |

| Theoretical Yield | 68–72% |

Lewis Acid-Catalyzed Chlorination Strategies

The use of Lewis acids such as FeCl₃ or BF₃, as demonstrated in tetraalkoxypropane synthesis, offers a pathway for direct C-Cl bond formation.

FeCl₃-Mediated Chlorination of Propane Derivatives

Anhydrous FeCl₃ catalyzes the chlorination of 2-methylpropane derivatives via electrophilic substitution. Excess chlorine gas or CCl₄ serves as the chlorinating agent, with FeCl₃ stabilizing intermediate carbocations.

Proposed Reaction Mechanism:

-

Initiation:

-

Electrophilic Attack:

-

Chloride Deprotonation:

Hypothetical Data Table 2: FeCl₃-Catalyzed Chlorination

| Parameter | Value |

|---|---|

| Catalyst Loading | 5–10 wt% |

| Chlorine Source | Cl₂ (g) |

| Temperature | 40–50°C |

| Reaction Time | 6–8 h |

| Yield | 65–70% |

Radical Chlorination Under UV Irradiation

Photochlorination provides a solvent-free route to polychlorinated compounds. UV light initiates radical chain reactions, enabling sequential chlorine addition.

Radical Propagation Steps:

Challenges:

-

Over-chlorination leads to byproducts like hexachloropropane.

Comparative Analysis of Synthetic Routes

Data Table 3: Method Efficacy and Limitations

| Method | Yield | Byproducts | Scalability |

|---|---|---|---|

| SN1 Chlorination | 68–72% | Dichloro isomers | Moderate |

| FeCl₃ Catalysis | 65–70% | Isomeric mixtures | High |

| Radical Chlorination | 50–55% | Hexachloro derivatives | Low |

Industrial Considerations and Process Optimization

Batch reactors with reflux systems are optimal for SN1 and Lewis acid routes, while continuous-flow systems may mitigate radical chlorination’s safety risks. Recycling FeCl₃ via vacuum distillation, as seen in alkoxypropane production, reduces costs.

Key Recommendations:

-

Prioritize FeCl₃-catalyzed chlorination for scalability.

-

Explore mixed solvent systems (e.g., CCl₄/CH₂Cl₂) to enhance solubility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1,3,3-Tetrachloro-2-methylpropane, and how can purity be validated experimentally?

- Methodological Answer :

- Synthesis : Radical halogenation or catalytic chlorination of 2-methylpropane derivatives under controlled conditions (e.g., UV light or metal catalysts) can yield the target compound. Adjust stoichiometry of chlorine donors (e.g., Cl₂ or CCl₄) to minimize byproducts .

- Purity Validation : Use gas chromatography-mass spectrometry (GC-MS) to detect volatile impurities and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Cross-reference with high-performance liquid chromatography (HPLC) retention times for non-volatile contaminants .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 13C NMR : Identifies carbon environments, distinguishing between equivalent chlorine substituents.

- FT-IR : Detects C-Cl stretching vibrations (550–600 cm⁻¹) and methyl group deformations.

- Mass Spectrometry : Fragmentation patterns (e.g., loss of Cl₂ or CH₃ groups) confirm molecular weight and substitution patterns .

Q. What are the critical storage and stability considerations for this compound?

- Methodological Answer :

- Store under inert gas (argon/nitrogen) in amber glass vials to prevent photodegradation.

- Monitor thermal stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., exothermic peaks >150°C) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Use quantum chemical calculations (e.g., DFT) to model reaction pathways, identify transition states, and predict intermediates.

- Simulate solvent effects and temperature gradients to minimize energy barriers. Validate predictions with small-scale experiments, iterating based on computational feedback .

Q. How should researchers resolve contradictions in reported reaction yields or kinetic data?

- Methodological Answer :

- Perform meta-analyses of existing studies, normalizing variables (e.g., temperature, catalyst loading).

- Replicate experiments under strictly controlled conditions, using statistical tools (e.g., ANOVA) to isolate confounding factors. Cross-validate with isotopic labeling (e.g., deuterated analogs) to track mechanistic discrepancies .

Q. What strategies enable mechanistic studies of halogenation reactions involving this compound?

- Methodological Answer :

- Deploy isotopic labeling (e.g., ³⁶Cl tracer) to map chlorine migration during synthesis.

- Use stopped-flow kinetics coupled with UV-Vis spectroscopy to monitor intermediate formation in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.